molecular formula C13H18N4 B6579973 6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 919496-34-7

6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No. B6579973
CAS RN: 919496-34-7
M. Wt: 230.31 g/mol
InChI Key: UBQZYDDWRZOIRO-UHFFFAOYSA-N
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Description

The compound “6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile” is a chemical compound with a molecular weight of 265.32 . It is a powder at room temperature . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 265.32 . The compound’s other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the search results.

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives based on this compound. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM. Additionally, these compounds demonstrated low cytotoxicity to human cells .

Vasodilation Properties

Pyridine-3-carbonitrile derivatives, including our compound of interest, have been investigated for their pharmacological properties. Recent studies suggest that these derivatives exhibit vasodilation activities, making them relevant in cardiovascular research .

Antifungal Potential

A related class of compounds, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines , has been synthesized as potential antifungal agents. These compounds were obtained via intramolecular cyclization and mediated by polyphosphoric acid (PPA). Their antifungal activity merits further exploration .

properties

IUPAC Name

6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-11(2)16-5-7-17(8-6-16)13-4-3-12(9-14)10-15-13/h3-4,10-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQZYDDWRZOIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile

Synthesis routes and methods

Procedure details

A mixture of 2-chloropyridine-5-carbonitrile (5.0 g, 36.1 mmol), DMSO (10 mL) and 1-isopropylpiperazine (10.7 mL, 75.8 mmol) was stirred under an atmosphere of nitrogen and heated on a 100° C. oil-bath for 3 h. The reaction mixture was allowed to cool, and then poured into cold water (500 mL). The solid was isolated by filtration, washed with water and dried to give 6.8 g (82%) of 6-(4-isopropylpiperazin-1-yl)nicotinonitrile.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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